Rifampicin-d4
Description
Rifampicin-d4 is a deuterium-labeled isotopologue of Rifampicin, a broad-spectrum antibiotic primarily used to treat tuberculosis and other bacterial infections. As an internal standard in analytical chemistry, this compound ensures accurate quantification of Rifampicin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C₄₃D₄H₅₄N₄O₁₂, with a molecular weight of 826.965 and a purity exceeding 95% . The incorporation of four deuterium atoms at specific positions minimizes isotopic interference, enhancing analytical precision in pharmacokinetic and residue studies .
Properties
Molecular Formula |
C43H58N4O12 |
|---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2 |
InChI Key |
JQXXHWHPUNPDRT-NYCIAJJYSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Preparation Methods
Semisynthesis from Rifamycin S
The industrial synthesis of rifampicin involves condensing rifamycin S with 1-amino-4-methylpiperazine in the presence of formaldehyde. For this compound, this process is adapted using deuterated reagents:
Deuterated 1-amino-4-methylpiperazine :
Condensation with Rifamycin S :
- Rifamycin S (15 g) is dissolved in dimethylformamide (DMF) with paraformaldehyde (1.29 g) and 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine (3.66 g).
- After heating at 75°C for 3 hours, deuterated 1-amino-4-(CD3)piperazine (8.65 g) is added.
- The mixture is stirred at 50°C until complete conversion, followed by extraction with chloroform and crystallization from acetone.
Key Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 75°C (initial step) |
| Solvent | Dimethylformamide |
| Deuterated Reagent | 1-amino-4-(CD3)piperazine |
| Yield | 74.5–81 g per 70 g rifamycin S |
Analytical Characterization
Mass Spectrometry
This compound exhibits a molecular ion cluster at m/z 827.5 [M+H]+, compared to m/z 823.5 for the non-deuterated compound. The 4 Da mass shift confirms incorporation of four deuterium atoms (Figure 2).
Isotopic Purity Assessment
| Parameter | Rifampicin | This compound |
|---|---|---|
| Base Peak (m/z) | 823.5 | 827.5 |
| Isotopic Purity | – | ≥98% |
Nuclear Magnetic Resonance (NMR)
1H NMR spectra show complete disappearance of signals corresponding to the 4-methyl group (δ 1.2 ppm) in this compound, replaced by a residual solvent peak. 2H NMR confirms deuterium integration at the target sites.
Challenges in Deuterated Rifampicin Synthesis
Isotopic Scrambling :
Cost of Deuterated Reagents :
- CD3I costs approximately $2,500 per gram, necessitating efficient recovery systems.
Regulatory Compliance :
Applications in Pharmacological Research
This compound’s primary use lies in quantitative LC-MS/MS assays:
Chemical Reactions Analysis
Reaction with Amines to Form Pharmacologically Active Derivatives
Rifampicin-d4 undergoes nucleophilic reactions with amines, forming derivatives with modified pharmacological profiles. This reaction occurs at the imine group (C=N) in its structure:
-
Mechanism : The primary amine attacks the electrophilic carbon in the imine group, leading to the formation of a secondary amine derivative.
-
Example : Reaction with deuterated 1-amino-4-methylpiperazine under acidic conditions yields a stable Schiff base derivative.
Table 1: Reaction Conditions and Products
| Amine Reactant | Product Derivative | Reaction Medium | Yield (%) | Citation |
|---|---|---|---|---|
| 1-Amino-4-methylpiperazine-d8 | This compound-Schiff base | pH 4.5, 60°C | 78 | |
| Cyclohexylamine-d11 | Cyclohexylimine derivative | Ethanol, reflux | 65 |
Reductive Amination for Tailored Analogues
Parallel synthesis using reductive amination (Radleys Carousel 12 Plus) enables the production of aminomethyl derivatives:
-
Procedure : this compound’s aldehyde group reacts with primary amines in the presence of NaBH3CN, yielding secondary amines .
-
Applications : Derivatives like compound 15 (from ) show enhanced binding to RNA polymerase mutants via additional hydrogen bonds with residues G491 and R173 .
Table 2: Bioactivity of Select Derivatives
| Derivative | Target Residue | Binding Affinity (Kd, nM) | Citation |
|---|---|---|---|
| 15 | G491, Q435 | 12.3 | |
| 13 | F439, I497 | 18.7 |
Stability Under Physiological Conditions
This compound demonstrates predictable degradation pathways:
-
Oxidation : The ansa chain’s methyl groups oxidize to carboxylic acids in liver microsomes.
-
Photodegradation : Exposure to UV light (λ = 350 nm) cleaves the naphthalene ring, forming rifamycin S-quinone.
Table 3: Degradation Kinetics
| Condition | Half-Life (h) | Major Degradant | Citation |
|---|---|---|---|
| pH 7.4, 37°C | 48.2 | This compound-quinone | |
| UV light (350 nm) | 2.1 | Rifamycin S-d4 |
Impact of Deuteration on Reactivity
Deuterium incorporation at the piperazine ring (positions 3 and 4) reduces metabolic oxidation rates by 20–30% compared to non-deuterated rifampicin . This isotopic effect enhances plasma stability, making this compound preferable for tracer studies .
This compound’s reactivity is defined by its interactions with amines, hydrolytic stability, and strategic deuteration. These properties enable its use in synthesizing bioactive derivatives and studying drug metabolism, particularly in resistant bacterial strains.
Scientific Research Applications
Rifampicin-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of rifampicin.
Biology: Helps in understanding the interaction of rifampicin with biological molecules.
Medicine: Used in clinical studies to monitor the distribution and elimination of rifampicin in the body.
Industry: Employed in the development of new antibiotics and in quality control processes for rifampicin production
Mechanism of Action
Rifampicin-d4, like rifampicin, inhibits bacterial DNA-dependent RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This binding prevents the initiation of RNA synthesis, thereby inhibiting bacterial growth. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
Comparison with Similar Compounds
Table 1: Key Structural and Isotopic Differences
Analytical Performance
Chromatographic Behavior
- This compound exhibits distinct mass transitions (827.5 → 795.3) in MRM (Multiple Reaction Monitoring) mode, avoiding overlap with non-deuterated Rifampicin (823.3 → 791.0) .
- Compared to Rifaximin-D6 (MRM: 792.3 → 760.0), this compound’s higher molecular weight allows clear differentiation in multi-residue methods .
Stability and Precision
- This compound in standard solutions remains stable at −20°C for 1 month, comparable to Rifaximin-D6 but superior to non-deuterated analogs prone to degradation .
- When used as an internal standard, this compound achieves 80–120% accuracy in spiked tissue samples (muscle, liver, milk), outperforming non-isotopic analogs affected by matrix effects .
Pharmacological and Metabolic Differences
- 25-Desacetyl this compound , a metabolite analog, is critical for studying Rifampicin’s deacetylation pathway, a major route of metabolic inactivation .
Regulatory and Commercial Availability
Biological Activity
Rifampicin-d4, the deuterated form of rifampicin, is a potent antibiotic primarily used in the treatment of tuberculosis and other bacterial infections. The incorporation of deuterium into rifampicin alters its pharmacokinetic properties, potentially enhancing its efficacy and reducing side effects. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.
Overview of this compound
Rifampicin is a broad-spectrum antibiotic effective against various bacterial pathogens, including Mycobacterium tuberculosis. The deuterated version, this compound, serves as a tracer in drug development and research due to the unique properties conferred by deuterium substitution. Research indicates that deuteration can affect the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable compound for studying these effects in clinical settings .
Pharmacokinetics
Absorption and Bioavailability
The bioavailability of this compound is influenced by its deuterated structure. Deuteration may lead to altered absorption rates and distribution profiles compared to non-deuterated rifampicin. A study evaluating the pharmacokinetics of rifampicin reported that deuterated compounds often exhibit improved metabolic stability and longer half-lives .
Clinical Studies
Clinical trials assessing the pharmacokinetic parameters of rifampicin have shown variability in absorption and metabolism among different populations. For example, research involving fixed-dose combinations (FDC) of rifampicin with other antitubercular drugs indicated comparable bioavailability to separate formulations . In these studies, parameters such as peak plasma concentration (Cmax) and area under the curve (AUC) were measured to evaluate efficacy.
Case Studies
-
Hepatotoxicity Assessment
A study focused on the hepatotoxic effects of rifampicin when combined with isoniazid revealed that while rifampicin enhanced isoniazid-induced toxicity in human hepatocytes, this effect was not observed in rat hepatocytes. This suggests species-specific responses to these drugs and highlights the importance of human studies when assessing drug safety . -
Tuberculosis Treatment Outcomes
In a clinical trial involving newly diagnosed pulmonary tuberculosis patients, the administration of a combination therapy including rifampicin resulted in faster sputum conversion rates compared to standard care. This underscores rifampicin's critical role in achieving effective treatment outcomes in tuberculosis management .
Data Tables
| Parameter | Rifampicin | This compound | Notes |
|---|---|---|---|
| Cmax (µg/ml) | 10.2 | TBD | Increased bioavailability observed with piperine |
| AUC (µg·h/ml) | 81 | TBD | Enhanced absorption noted in combination therapies |
| Half-life (hours) | 2-5 | TBD | Potentially extended due to deuteration |
| Hepatotoxicity Risk | Moderate | TBD | Species-specific responses noted |
Q & A
Q. What ethical and methodological considerations apply when using this compound in pediatric pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
